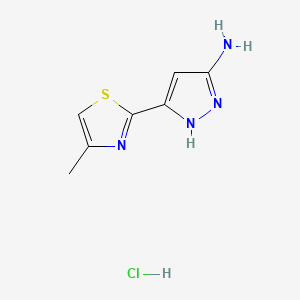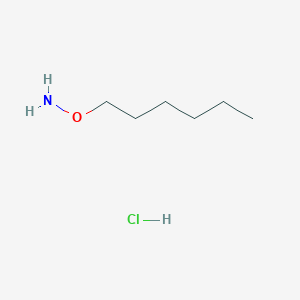![molecular formula C7H6FN3 B13699776 8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
8-Fluoroimidazo[1,5-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by the presence of a fluorine atom at the 8th position and an amino group at the 3rd position on the imidazo[1,5-a]pyridine ring. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroimidazo[1,5-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot reaction provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,5-a]pyridines in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoroimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce various 8-substituted imidazo[1,5-a]pyridin-3-amines .
Applications De Recherche Scientifique
8-Fluoroimidazo[1,5-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 8-Fluoroimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a glutamine synthetase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of glutamate to glutamine. This inhibition disrupts cellular metabolism and can lead to cell death in certain microorganisms .
Comparaison Avec Des Composés Similaires
8-Fluoroimidazo[1,5-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the ring system.
Imidazo[1,2-b]pyridazines: These compounds have a pyridazine ring fused to the imidazole ring and are known for their anti-inflammatory and antituberculosis activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazopyridine derivatives .
Propriétés
Formule moléculaire |
C7H6FN3 |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
8-fluoroimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10) |
Clé InChI |
KCXJXUBFKZLLGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2N)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)



![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)








![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
